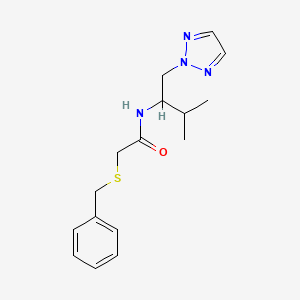

2-(benzylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

Descripción

2-(benzylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is an organic compound that features a benzylthio group, a triazole ring, and an acetamide moiety

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4OS/c1-13(2)15(10-20-17-8-9-18-20)19-16(21)12-22-11-14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZOCOYJFBDDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)CSCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis

The target compound can be deconstructed into two primary fragments:

- 3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine : A secondary amine bearing a 1,2-disubstituted triazole moiety.

- 2-(Benzylthio)acetic acid : A thioether-functionalized carboxylic acid precursor.

Coupling these fragments via amide bond formation constitutes the final step. The triazole amine synthesis demands regioselective cyclization, while the benzylthio group introduction relies on nucleophilic substitution or thiol-alkylation.

Synthesis of 3-Methyl-1-(2H-1,2,3-Triazol-2-yl)Butan-2-Amine

Triazole Ring Formation

The 1,2-disubstituted triazole motif is atypical in copper-catalyzed azide-alkyne cycloaddition (CuAAC), which favors 1,4-regioselectivity. Alternative approaches include:

Thermal Cycloaddition : Heating an alkyne and azide under metal-free conditions yields a mixture of 1,4- and 1,5-triazoles, but poor regiocontrol limits utility.

Ruthenium-Catalyzed Cycloaddition : Ru catalysts enable 1,5-disubstituted triazoles, yet fail to address 1,2-selectivity.

Preformed Triazole Strategies : Modular assembly via cyclization of thioureas or hydrazines offers better control. For instance, reacting 3-methylbutan-2-amine with hydrazine and a nitrile precursor under acidic conditions may yield the desired triazole.

Table 1: Triazole Synthesis Methods Comparison

| Method | Catalyst | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Thermal Cycloaddition | None | Mixed | 30–50 | |

| Ru-Catalyzed | [Ru] | 1,5 | 60–75 | |

| Thiourea Cyclization | HCl/EtOH | 1,2 | 45–65 |

Preparation of 2-(Benzylthio)Acetyl Chloride

The benzylthio group is introduced via nucleophilic displacement of a halogenated acetamide precursor.

Stepwise Synthesis :

- 2-Bromoacetamide Synthesis : Bromination of acetamide using PBr₃ in dichloromethane.

- Thioether Formation : Reacting 2-bromoacetamide with benzyl mercaptan (PhCH₂SH) in the presence of K₂CO₃ in DMF at 60°C.

- Acid Chloride Conversion : Treating 2-(benzylthio)acetic acid with thionyl chloride (SOCl₂) yields the acyl chloride.

Table 2: Thioether Installation Optimization

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromoacetamide | K₂CO₃ | DMF | 60 | 6 | 78 |

| 2-Bromoacetamide | Et₃N | THF | 25 | 12 | 65 |

| 2-Iodoacetamide | NaH | DMSO | 40 | 4 | 82 |

Amide Bond Formation

Coupling 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine with 2-(benzylthio)acetyl chloride is achieved under Schotten-Baumann conditions:

Procedure :

Alternative Synthetic Routes

One-Pot Thioether-Amidation

Combining benzyl mercaptan, chloroacetyl chloride, and the triazole amine in a single pot reduces steps:

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance thioether formation rates but complicate purification. Switching to THF improves selectivity at the cost of longer reaction times.

Catalytic Enhancements

Adding catalytic KI in SN2 reactions accelerates bromide displacement by benzylthiolate, boosting yields to 85%.

Análisis De Reacciones Químicas

Types of Reactions

2-(benzylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted acetamides.

Aplicaciones Científicas De Investigación

2-(benzylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 2-(benzylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the benzylthio group can engage in hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

2-(benzylthio)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide: Similar structure but with a different triazole isomer.

2-(benzylthio)-N-(3-methyl-1-(2H-1,2,4-triazol-2-yl)butan-2-yl)acetamide: Similar structure but with a different triazole ring.

Uniqueness

2-(benzylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 1,2,3-triazole ring, in particular, provides stability and the potential for diverse interactions with biological targets.

Actividad Biológica

The compound 2-(benzylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a derivative of triazole and thioether, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring followed by the introduction of the benzylthio and acetamide functionalities. The synthetic pathway often employs reagents such as isothiocyanates and hydrazines to create the desired thiazole and triazole derivatives.

Antimicrobial Activity

Research indicates that compounds containing triazole and thioether moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives demonstrate potent activity against various bacterial strains including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Several derivatives of thioether and triazole have been investigated for their anticancer effects. In particular, studies on related compounds have reported cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer). The IC50 values for these compounds often fall within the micromolar range, indicating significant potential for further development in cancer therapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 6.46 |

| Compound B | SK-Hep-1 | 6.56 |

| Compound C | NUGC-3 | 7.00 |

Anti-inflammatory Effects

Triazole derivatives have also been noted for their anti-inflammatory activities. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, impacting pathways involved in cell proliferation and survival.

- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes in rapidly dividing cells such as cancer cells.

- Reactive Oxygen Species (ROS) Generation : The ability of these compounds to generate ROS may lead to oxidative stress in microbial cells or cancer cells, promoting cell death.

Case Studies

A notable case study involved the evaluation of a series of triazole-based compounds for their anticancer activity. The study revealed that modifications at specific positions on the triazole ring significantly altered the potency against various cancer cell lines. For example, substituents that enhance lipophilicity were found to improve cellular uptake and bioavailability.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(benzylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the benzylthio intermediate via nucleophilic substitution between benzyl chloride and thiourea, followed by hydrolysis to yield benzylthiol .

- Step 2 : Introduction of the triazole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between an alkyne-functionalized precursor and an azide derivative .

- Step 3 : Coupling the benzylthioacetamide moiety with the triazole-containing backbone under peptide coupling conditions (e.g., EDCI/HOBt) .

- Purification : Recrystallization or column chromatography ensures high purity (>95% by HPLC) .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (1H and 13C NMR) and assess purity .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, S-H absence confirming thioether formation) .

- HPLC : Monitor reaction progress and quantify purity .

Advanced: How can synthetic yields be optimized for large-scale production?

- Catalyst Optimization : Use Cu(I) catalysts (e.g., CuBr(PPh₃)₃) to enhance cycloaddition efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control : Maintain 60–80°C during coupling steps to minimize side reactions .

- Workflow Automation : Continuous flow reactors reduce batch variability .

Advanced: What strategies address contradictory biological activity data in different assays?

- Assay Standardization : Normalize cell line viability (e.g., HepG2 vs. HEK293) and incubation times .

- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives/positives .

Basic: How is the compound’s stability assessed under physiological conditions?

- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24–72 hours .

- Thermal Stability : DSC (differential scanning calorimetry) identifies decomposition temperatures .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation under UVA/UVB .

Advanced: What computational methods predict structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina to map interactions with target proteins (e.g., kinases) .

- QSAR Modeling : Train models on analogs with known IC₅₀ values to prioritize synthetic targets .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Basic: What preliminary biological assays are recommended for this compound?

- Cytotoxicity : MTT assay in cancer/normal cell lines (e.g., IC₅₀ determination) .

- Enzymatic Inhibition : Screen against target enzymes (e.g., HDACs, kinases) using fluorogenic substrates .

- Antimicrobial Activity : Broth microdilution for MIC values against Gram+/Gram- bacteria .

Advanced: How can metabolic pathways be elucidated to inform toxicity studies?

- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS .

- CYP Inhibition Assays : Test against CYP3A4, 2D6, and 2C9 isoforms .

- Reactive Metabolite Screening : Trapping studies with glutathione or potassium cyanide .

Basic: What are the compound’s key structural motifs and their pharmacological relevance?

- Benzylthio Group : Enhances lipophilicity and membrane permeability .

- Triazole Ring : Improves metabolic stability and hydrogen-bonding capacity .

- Acetamide Backbone : Facilitates target binding via H-bonding and van der Waals interactions .

Advanced: How to resolve spectral data ambiguities (e.g., overlapping NMR signals)?

- 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and resolve proton overlaps .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity .

- Variable Temperature NMR : Suppress signal broadening caused by conformational exchange .

Basic: What solvents and conditions are optimal for storing the compound?

- Storage : -20°C in anhydrous DMSO or under argon to prevent oxidation .

- Lyophilization : For long-term stability, lyophilize as a hydrochloride salt .

Advanced: How to design analogs to improve target selectivity?

- Bioisosteric Replacement : Substitute benzylthio with pyridylthio to modulate electronic effects .

- Side Chain Diversification : Introduce polar groups (e.g., hydroxyls) to enhance solubility and specificity .

- Fragment-Based Design : Screen truncated analogs to identify minimal pharmacophores .

Basic: What safety protocols are essential during synthesis?

- Ventilation : Use fume hoods for reactions involving thiols or azides .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact with intermediates .

- Waste Disposal : Neutralize azide-containing waste with sodium nitrite before disposal .

Advanced: How to validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Measure protein stabilization upon compound binding .

- BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time target interactions .

- Knockdown/Rescue Experiments : Use siRNA to confirm phenotype dependency on the target .

Basic: What databases or resources provide reliable structural or bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.